molecular formula C19H14N2O B5426487 3-{(E)-1-cyano-2-[3-(prop-2-en-1-yloxy)phenyl]ethenyl}benzonitrile

3-{(E)-1-cyano-2-[3-(prop-2-en-1-yloxy)phenyl]ethenyl}benzonitrile

Cat. No.: B5426487
M. Wt: 286.3 g/mol
InChI Key: WPSQNQZIEMNLSB-ZDLGFXPLSA-N
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Description

3-{(E)-1-cyano-2-[3-(prop-2-en-1-yloxy)phenyl]ethenyl}benzonitrile is an organic compound that features a cyano group and a prop-2-en-1-yloxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(E)-1-cyano-2-[3-(prop-2-en-1-yloxy)phenyl]ethenyl}benzonitrile typically involves the reaction of 3-(prop-2-en-1-yloxy)benzaldehyde with malononitrile in the presence of a base, followed by a Knoevenagel condensation reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like piperidine or pyridine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-{(E)-1-cyano-2-[3-(prop-2-en-1-yloxy)phenyl]ethenyl}benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Nucleophiles: Ammonia, alcohols, amines.

Major Products

The major products formed from these reactions include carboxylic acids, amines, amides, and esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{(E)-1-cyano-2-[3-(prop-2-en-1-yloxy)phenyl]ethenyl}benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{(E)-1-cyano-2-[3-(prop-2-en-1-yloxy)phenyl]ethenyl}benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{(E)-1-cyano-2-[3-(prop-2-en-1-yloxy)phenyl]ethenyl}benzonitrile apart is its unique combination of functional groups, which allows it to participate in a variety of chemical reactions and exhibit a broad range of biological activities. This versatility makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[(E)-1-cyano-2-(3-prop-2-enoxyphenyl)ethenyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O/c1-2-9-22-19-8-4-5-15(12-19)10-18(14-21)17-7-3-6-16(11-17)13-20/h2-8,10-12H,1,9H2/b18-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSQNQZIEMNLSB-ZDLGFXPLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)C=C(C#N)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=CC(=C1)/C=C(/C#N)\C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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